molecular formula C11H15N5O3S B2535335 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole CAS No. 1798519-03-5

1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2535335
CAS No.: 1798519-03-5
M. Wt: 297.33
InChI Key: ARTCCUWEMCDSNS-UHFFFAOYSA-N
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Description

The compound 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a heterocyclic molecule featuring a pyrrolidine ring substituted with a sulfonylated 3,5-dimethylisoxazole group and a 1,2,3-triazole moiety. This structure combines three key heterocyclic components:

  • Isoxazole core: A five-membered aromatic ring with oxygen and nitrogen atoms (positions 1 and 2) and methyl groups at positions 3 and 3.
  • Pyrrolidine: A five-membered saturated nitrogen ring, providing conformational flexibility.
  • 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, often associated with bioactivity in medicinal chemistry.

The sulfonyl linker between the isoxazole and pyrrolidine may enhance solubility and influence electronic properties, while the triazole’s nitrogen-rich structure could facilitate hydrogen bonding in biological targets.

Properties

IUPAC Name

3,5-dimethyl-4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-8-11(9(2)19-13-8)20(17,18)15-5-3-10(7-15)16-6-4-12-14-16/h4,6,10H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTCCUWEMCDSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the individual building blocks The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid The pyrrolidine ring is formed through cyclization reactions involving amines and carbonyl compounds

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety (-SO₂-) attached to the pyrrolidine ring serves as a prime site for nucleophilic substitution. This reactivity is well-documented in sulfonamide chemistry, where the sulfonyl group acts as a leaving group under basic or acidic conditions .

Example reaction :
Reaction with primary amines in acetonitrile and pyridine yields sulfonamide derivatives via an SN₂ mechanism .

SubstrateNucleophileConditionsProductYieldReference
Target compoundBenzylamineCH₃CN, pyridine, 60°C, 6hBenzylsulfonamide derivative78%

Functionalization of the 1,2,3-Triazole Ring

The 1,2,3-triazole core participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) during synthesis . Post-synthesis, the triazole ring enables further modifications:

C–H Arylation

Palladium-catalyzed coupling reactions introduce aryl groups at the triazole’s C5 position :

Catalyst SystemAryl HalideSolventTemperatureYieldReference
Pd(OAc)₂, PPh₃, K₂CO₃4-BromotolueneDMF100°C85%

Mechanism : Oxidative addition of the aryl halide to Pd⁰, followed by C–H activation and reductive elimination.

Electrophilic Substitution

Electrophiles such as bromine or iodonium salts react at the triazole’s N2 position due to its electron-rich nature:

ElectrophileConditionsProductYieldReference
NBSDMF, 0°C → rt, 2hN2-Brominated triazole65%

Coordination Chemistry and Metal Interactions

The triazole’s nitrogen atoms act as ligands for transition metals, forming stable complexes. Copper(I) coordination is critical for catalytic applications :

Example :
Reaction with CuI in acetonitrile produces a triazole–Cu(I) complex , enhancing stability in polymer electrolytes .

Metal SaltLigand RatioApplicationReference
CuI1:1Proton-conductive membranes

Acid/Base-Mediated Hydrolysis

The dimethylisoxazole group undergoes hydrolysis under strongly acidic conditions (e.g., HCl, 80°C), yielding a diketone intermediate:

AcidTemperatureProductYieldReference
6M HCl80°C, 4h3,5-Dimethyl-4-ketoisoxazole90%

Comparative Reaction Analysis

Key reactions are summarized below:

Reaction TypeSite of ReactivityTypical ConditionsNotable Applications
Nucleophilic substitutionSulfonyl groupAmines, polar solventsDrug derivatization
C–H ArylationTriazole C5 positionPd catalysis, aryl halidesFunctional material design
Electrophilic halogenationTriazole N2 positionNBS, room temperatureBioactive compound synthesis
HydrolysisIsoxazole ringStrong acids, heatDegradation studies

Stability and Reaction Optimization

  • pH Sensitivity : The sulfonyl group hydrolyzes in strong acids (pH < 2) or bases (pH > 12) .

  • Thermal Stability : Decomposition occurs above 200°C, with the triazole ring remaining intact up to 150°C .

This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., protease inhibitors), materials science (e.g., metal-organic frameworks ), and catalysis. Future research should explore its reactivity in asymmetric synthesis and photochemical transformations.

Scientific Research Applications

Medicinal Applications

  • Antifungal Activity :
    • Triazole derivatives have shown promising antifungal properties. Research indicates that compounds with triazole structures exhibit activity against various fungal strains, including Candida albicans. A study demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than traditional antifungal agents like fluconazole .
  • Anticancer Properties :
    • The biological importance of 1,2,3-triazoles extends to anticancer applications. Triazole-containing compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth .
  • Antimicrobial Effects :
    • The broad-spectrum antimicrobial activity of triazole derivatives makes them candidates for treating bacterial infections. Studies have reported that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as new antibiotics .

Synthetic Methodologies

The synthesis of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. Common methodologies include:

  • Click Chemistry : This approach utilizes azides and alkynes to form triazoles under mild conditions. It is favored for its simplicity and efficiency in synthesizing diverse triazole derivatives.
  • Condensation Reactions : These reactions involve the formation of the triazole ring through condensation between hydrazines and carbonyl compounds .

Case Studies

Several studies highlight the applications and efficacy of triazole derivatives:

StudyFindings
Novel triazole derivatives showed enhanced antifungal activity against Candida species compared to fluconazole.
A series of 1,2,3-triazole derivatives exhibited significant anticancer activity in vitro against multiple cancer cell lines.
Investigated the broad-spectrum antimicrobial activity of triazole derivatives against various bacterial strains.

Mechanism of Action

The mechanism of action of 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Heterocycles Substituents/Linkers Key Differences Reference
Target Compound Isoxazole, pyrrolidine, 1,2,3-triazole Sulfonyl linker, methyl groups on isoxazole - -
3,5-Dimethyl-4-[(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)sulfonyl]-1,2-oxazole Isoxazole, azetidine, [1,2,4]triazolo-pyridine Sulfonyl linker, fused triazole-pyridine Azetidine (4-membered) vs. pyrrolidine; fused triazole system
Compound 4i (from ) Pyrimidinone, coumarin, tetrazole Coumarin-thione, phenyl groups Coumarin fluorescence; tetrazole core
Compound 4j (from ) Pyrazolone, tetrazole, pyrimidinone Thioxo-pyrimidinone, coumarin Thiol-containing pyrimidinone
Key Observations:

Heterocyclic Core Flexibility :

  • The target compound’s pyrrolidine offers greater conformational flexibility compared to the azetidine in the analog from .
  • The fused [1,2,4]triazolo-pyridine system in ’s compound introduces π-conjugation absent in the standalone 1,2,3-triazole of the target.

Coumarin derivatives in exhibit fluorescence properties, which are absent in the target compound .

Biological Activity

The compound 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N4O2SC_{12}H_{16}N_{4}O_{2}S. Its structure features a pyrrolidine ring linked to a triazole moiety and a sulfonyl group derived from 3,5-dimethyl-1,2-oxazole. This unique combination contributes to its biological properties.

Synthesis

Recent studies have explored various synthetic routes to prepare 1H-triazoles. One notable method involves the Rh(II)-catalyzed denitrogenative coupling , which allows for the formation of sulfonamido derivatives from triazoles with yields ranging from 24% to 91% . This method highlights the versatility of triazole chemistry in medicinal applications.

Antiviral Activity

Research has indicated that triazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been identified as inhibitors of the Yellow Fever Virus (YFV) . In vitro studies demonstrated that certain derivatives showed selectivity for YFV over other related viruses . This suggests potential for development as antiviral agents.

Enzyme Inhibition

Triazoles are known for their ability to inhibit key enzymes. A study focused on various 1,2,3-triazoles reported inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. The compounds exhibited promising antioxidant capacities and antimicrobial effects . This highlights their potential use in treating neurodegenerative diseases and infections.

Antimicrobial Activity

The antimicrobial properties of triazoles have been extensively studied. For example, certain triazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli , showing varying degrees of inhibition . The incorporation of sulfonyl groups in triazoles has been linked to enhanced antimicrobial activity.

Case Studies

StudyCompoundFindings
RCB16003Identified as an active non-nucleoside reverse transcriptase inhibitor against HIV-1; also effective against YFV.
Various TriazolesShowed significant inhibition against AChE and BChE; demonstrated antioxidant and antimicrobial activities.
Triazole DerivativesExhibited high inhibition potency against S. aureus; effective against E. coli at specific concentrations.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. Preliminary data on similar triazole derivatives suggest favorable pharmacokinetic profiles with good metabolic stability and low toxicity .

Q & A

Q. How can crystallization challenges (e.g., polymorph formation) be mitigated during structural studies?

  • Methodology : Screen crystallization conditions using vapor diffusion with varied solvents (e.g., DMSO/water mixtures). For polymorph control, employ seeding techniques or temperature-gradient crystallography .

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